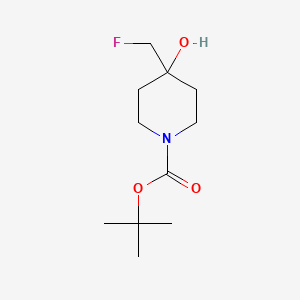

Tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKTWDCPMGDONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate typically involves:

- Starting from a piperidine derivative protected at the nitrogen with a tert-butyl carbamate (Boc) group.

- Introduction of a hydroxyl group at the 4-position of the piperidine ring.

- Selective fluorination or fluoromethylation at the 4-position hydroxyl-bearing carbon.

- Purification and isolation under inert atmosphere conditions to prevent decomposition.

Key Preparation Steps and Reaction Conditions

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Protection of Piperidine Nitrogen | Boc protection of piperidine to afford tert-butyl piperidine-1-carboxylate derivatives | Boc anhydride or tert-butyl chloroformate, base (e.g., triethylamine), solvent like dichloromethane (CH2Cl2) | High yields, standard procedure |

| 2. Introduction of Hydroxyl Group at C-4 | Oxidation or hydroxylation of the 4-position on the piperidine ring | Use of Dess-Martin periodinane or other mild oxidants in CH2Cl2 at room temperature under inert atmosphere | Formation of 4-hydroxy or 4-oxo intermediates; reaction monitored by TLC or LC-MS |

| 3. Fluoromethylation at C-4 Hydroxyl Site | Reaction with fluorinating agents or fluoromethyl sources | Use of potassium tert-butoxide in 2-Me-THF at 0°C to 60°C; fluorinated electrophiles such as 2-fluoro-substituted benzonitriles | Yields around 95%; reaction requires inert atmosphere (argon or nitrogen) to avoid side reactions |

| 4. Purification and Isolation | Extraction with ethyl acetate, drying over MgSO4, filtration, and concentration under reduced pressure | Use of molecular sieves to remove moisture; column chromatography or reverse phase chromatography for purification | Isolated as yellow oil or solid; purity confirmed by NMR and LC-MS |

Detailed Experimental Insights

Oxidation using Dess-Martin Periodinane:

The 4-hydroxypiperidine derivative is oxidized in dry dichloromethane at 20°C under nitrogen atmosphere using Dess-Martin periodinane (15% solution). After stirring at room temperature until completion, aqueous sodium bicarbonate and sodium sulfite are added to quench the reaction. The organic layer is dried and concentrated to yield tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid. Molecular sieves are used post-reaction to ensure dryness and purity.Fluoromethylation Reaction:

A racemic mixture of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is dissolved in 2-methyltetrahydrofuran and cooled in an ice-water bath under argon. Potassium tert-butoxide (1.0 M solution) is added, and the mixture is stirred at 0°C for 40 minutes. Subsequently, a fluorinated electrophile such as 2-fluoro-5-(6-(3-methoxy-4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzonitrile is added, and the reaction is heated to 60°C for 1 hour. After workup and purification, the target compound is obtained as a trifluoroacetic acid salt with high purity confirmed by LC-MS and NMR.Use of Sodium Hydride and DMF for Nucleophilic Substitution:

In some synthetic routes, sodium hydride is used to deprotonate the hydroxyl group, enabling nucleophilic substitution with halogenated aromatic compounds in DMF at 0°C to room temperature. This method facilitates the introduction of aryl or heteroaryl groups at the 4-position of the piperidine ring, expanding the compound’s diversity.

Representative Data Table of Reaction Conditions and Yields

| Compound | Reaction Conditions | Reagents | Yield | Purification Method | Notes |

|---|---|---|---|---|---|

| tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | Dess-Martin periodinane, CH2Cl2, 20°C, N2 atmosphere | Dess-Martin periodinane | High (not specified) | Molecular sieves, filtration | Yellow solid intermediate |

| This compound | K tert-butoxide, 2-Me-THF, 0°C to 60°C, Ar atmosphere | Fluorinated electrophile | ~95% | Reverse phase chromatography | TFA salt form, confirmed by LC-MS |

| tert-butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoropiperidine-1-carboxylate | NaH, DMF, 0°C to rt, overnight | 2,3-dichloropyrazine | 440 mg from 400 mg starting material | Silica gel column chromatography | Nucleophilic aromatic substitution |

Summary of Research Findings

- The preparation of this compound involves careful control of reaction atmosphere (inert gases like nitrogen or argon) to prevent moisture or oxygen interference.

- Use of mild oxidants such as Dess-Martin periodinane allows selective oxidation of hydroxyl groups without over-oxidation or ring degradation.

- Fluoromethylation is efficiently achieved using strong bases like potassium tert-butoxide in aprotic solvents such as 2-methyltetrahydrofuran.

- The synthetic routes provide high yields (up to 95%) and good purity, suitable for further medicinal chemistry applications.

- Purification techniques including molecular sieves, silica gel chromatography, and reverse phase chromatography are critical for isolating the pure target compound.

- Characterization by LC-MS and NMR confirms the structure and purity of the final products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme mechanisms and receptor interactions.

Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding interactions. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

- CAS Number : 1253929-32-6

- Molecular Formula: C₁₁H₁₈FNO₃

- Molecular Weight : 231.26 g/mol

This compound is a piperidine derivative featuring a fluoromethyl (-CH₂F) and hydroxyl (-OH) group at the 4-position of the piperidine ring, protected by a tert-butoxycarbonyl (Boc) group. It serves as a critical intermediate in pharmaceutical synthesis, particularly for modifying drug candidates to enhance metabolic stability and bioavailability .

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The tert-butyl piperidine-1-carboxylate scaffold is highly modular, allowing diverse substitutions. Below is a comparison of This compound with analogous compounds:

Physicochemical Properties

- Fluoromethyl vs.

- Hydroxyl Group : The 4-hydroxyl group facilitates hydrogen bonding, influencing solubility and target binding .

- Melting Points: Quinoline derivatives (e.g., ) exhibit lower melting points (~95–97°C), likely due to reduced crystallinity from the planar heteroaromatic system .

Key Differences and Implications

Substituent Effects: Fluoromethyl: Increases metabolic stability and bioavailability due to fluorine’s electronegativity and small size. Phenoxy/Phenyl: Enhance π-π stacking with aromatic residues in enzyme active sites (e.g., ).

Synthetic Complexity: Mitsunobu reactions () are robust for ether formation but require stoichiometric reagents. Organometallic methods () offer precision but demand stringent conditions .

Applications: Fluoromethyl derivatives are preferred in CNS drug development for improved pharmacokinetics. Nitrophenoxy/bromophenyl derivatives are intermediates for further functionalization (e.g., reduction to amines or cross-coupling) .

Biological Activity

Tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H16FNO3

- Molecular Weight : 229.26 g/mol

The presence of the tert-butyl group and the fluoromethyl moiety contributes to its unique chemical reactivity and biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Modulation : It interacts with various receptors, potentially influencing signal transduction pathways that regulate cell growth and apoptosis.

- Oxidative Stress Response : The compound may modulate oxidative stress responses in cells, impacting their survival and proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, it has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation through mechanisms involving the modulation of key signaling pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 ± 2.0 | Apoptosis induction |

| A549 (Lung Cancer) | 20.5 ± 1.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18.7 ± 3.0 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

-

Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various breast cancer cell lines. The results indicated significant reduction in cell viability and induction of apoptosis through caspase activation pathways . -

Antimicrobial Evaluation :

In a recent investigation, the compound was tested against a panel of bacterial strains. Results showed that it effectively inhibited the growth of pathogenic bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Basic: What are the key considerations for synthesizing Tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate to maximize yield and purity?

Answer:

Synthesis requires precise control of reaction parameters:

- Temperature and inert atmosphere : Many piperidine derivatives are synthesized under anhydrous conditions (e.g., THF, argon) to prevent hydrolysis of the tert-butyl ester .

- Reagent selection : Fluoromethylation may involve agents like Selectfluor or KF in polar aprotic solvents (e.g., DMF) .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization are standard. HPLC (C18 columns, acetonitrile/water) ensures ≥95% purity .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for stereoisomers of this compound?

Answer:

- 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating coupling constants and spatial proximity of protons .

- X-ray crystallography : SHELXL ( ) resolves absolute configuration and hydrogen-bonding networks, critical for ambiguous stereochemistry .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data to validate structures .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR (¹H/¹³C, DEPT) : Confirms the presence of tert-butyl (δ ~1.4 ppm), fluoromethyl (split quartets), and hydroxypiperidine (broad OH peak at δ ~2.5 ppm) .

- Mass spectrometry (ESI/HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns .

- FT-IR : Identifies ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) groups .

Advanced: What strategies are employed to optimize the regioselective introduction of the fluoromethyl group during synthesis?

Answer:

- Directing groups : Temporary protection of the piperidine hydroxyl (e.g., TBS ether) directs fluoromethylation to the 4-position .

- Electrophilic fluorination : Use of N-fluoropyridinium salts under controlled pH (e.g., pH 7-8) minimizes side reactions .

- Kinetic vs. thermodynamic control : Lower temperatures (−20°C) favor desired regioisomer formation .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 4 toxicity) .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Waste disposal : Collect in halogenated waste containers; incineration recommended .

Advanced: How does the presence of the fluoromethyl group influence the compound's pharmacokinetic properties compared to non-fluorinated analogs?

Answer:

- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability (measured via shake-flask method) .

- Metabolic stability : In vitro liver microsome assays show reduced CYP450-mediated oxidation due to fluorine’s electron-withdrawing effect .

- Target binding : Radiolabeled ligand assays (e.g., ³H-competitive binding) demonstrate higher affinity for serotonin receptors vs. non-fluorinated analogs .

Basic: What are the common by-products formed during the synthesis of this compound, and how are they identified and mitigated?

Answer:

- By-products :

- Deprotected intermediates: Hydrolysis of tert-butyl ester under acidic conditions (monitored by TLC, Rf ~0.3 in ethyl acetate/hexane) .

- Elimination products: Formation of olefins via β-elimination (identified by GC-MS) at high temperatures (>80°C) .

- Mitigation :

- Use of scavengers (e.g., molecular sieves) to absorb water .

- Optimize reaction time (≤12 hr) to minimize decomposition .

Advanced: In crystallographic studies, how does the fluoromethyl group affect the crystal packing and intermolecular interactions of this compound?

Answer:

- Hydrogen bonding : The hydroxyl group forms O–H⋯O bonds with ester carbonyls (distance ~2.8 Å), while fluorine participates in weak C–F⋯H–C interactions .

- Packing analysis (Mercury software) : Fluorine’s van der Waals radius (~1.47 Å) creates tighter packing vs. methyl analogs, increasing density (calculated ~1.25 g/cm³) .

- Thermal stability (DSC) : Fluorinated crystals show higher melting points (~150°C) due to enhanced lattice energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.